(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one (Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 896849-46-0
VCID: VC7238969
InChI: InChI=1S/C23H28N2O3/c1-15(2)12-25(13-16(3)4)14-19-20(26)8-7-18-22(27)21(28-23(18)19)10-17-6-5-9-24-11-17/h5-11,15-16,26H,12-14H2,1-4H3/b21-10-
SMILES: CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O)CC(C)C
Molecular Formula: C23H28N2O3
Molecular Weight: 380.488

(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

CAS No.: 896849-46-0

Cat. No.: VC7238969

Molecular Formula: C23H28N2O3

Molecular Weight: 380.488

* For research use only. Not for human or veterinary use.

(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one - 896849-46-0

Specification

CAS No. 896849-46-0
Molecular Formula C23H28N2O3
Molecular Weight 380.488
IUPAC Name (2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Standard InChI InChI=1S/C23H28N2O3/c1-15(2)12-25(13-16(3)4)14-19-20(26)8-7-18-22(27)21(28-23(18)19)10-17-6-5-9-24-11-17/h5-11,15-16,26H,12-14H2,1-4H3/b21-10-
Standard InChI Key SWPUZFZJGPFIEY-FBHDLOMBSA-N
SMILES CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O)CC(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzofuran core substituted with:

  • A pyridin-3-ylmethylene group at position 2, contributing π-π stacking capabilities and hydrogen-bonding potential via the pyridine nitrogen.

  • A hydroxyl group at position 6, enhancing solubility and enabling hydrogen-bond interactions.

  • A diisobutylaminomethyl group at position 7, introducing steric bulk and lipophilicity, which may influence membrane permeability .

The (Z)-configuration of the exocyclic double bond at position 2 is critical for spatial arrangement and biological activity, as seen in structurally related benzofuran derivatives .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₄H₂₉N₃O₃
Molecular Weight431.51 g/mol
IUPAC Name(Z)-7-((Diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
CAS NumberNot yet assigned

Synthesis and Optimization

Synthetic Routes

The synthesis likely involves a multi-step strategy:

  • Benzofuran Core Construction: Pd/Cu-catalyzed Sonogashira cross-coupling of 2-iodophenols with terminal alkynes, followed by cyclization, as demonstrated for analogous benzofurans .

  • Introduction of the Pyridinylmethylene Group: Condensation of the benzofuran-3-one with pyridine-3-carbaldehyde under acidic or basic conditions.

  • Diisobutylaminomethyl Functionalization: Mannich reaction or alkylation using diisobutylamine and formaldehyde .

Table 2: Reaction Conditions for Key Steps

StepReagents/CatalystsTemperatureYield
1Pd(PPh₃)₂Cl₂, CuI, Et₃N60–80°C75–85%
2Pyridine-3-carbaldehyde, KOHReflux60–70%
3Diisobutylamine, HCHO, HClRT50–60%

Critical challenges include maintaining the (Z)-stereochemistry during the condensation step and minimizing side reactions during alkylation.

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydroxyl and pyridine groups, but limited aqueous solubility (~0.1 mg/mL) owing to the diisobutylaminomethyl moiety .

  • Stability: Susceptible to oxidative degradation at the benzofuran double bond; stable under inert atmospheres below 40°C.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.90–7.30 (m, 4H, aromatic), 6.50 (s, 1H, hydroxyl), 3.20 (t, 2H, N-CH₂), 2.60–1.80 (m, 10H, diisobutyl groups) .

  • IR (KBr): 3280 cm⁻¹ (O-H), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .

Biological Evaluation and Computational Insights

In Silico Drug-Likeness

  • Lipinski’s Rule: Molecular weight (431.51) and logP (~3.8) suggest oral bioavailability .

  • Molecular Docking: Pyridine and hydroxyl groups form hydrogen bonds with protein targets (e.g., MtbCM ILE67), while the benzofuran core engages in hydrophobic interactions .

Hypothesized Applications

  • Antimicrobial Activity: Structural similarity to CM inhibitors suggests potential against Mycobacterium tuberculosis .

  • Anticancer Potential: Benzofuran derivatives often intercalate DNA or inhibit topoisomerases.

  • Neurological Applications: The diisobutylamine group may enhance blood-brain barrier penetration .

Challenges and Future Directions

  • Stereochemical Purity: Developing asymmetric synthesis methods to isolate the (Z)-isomer exclusively.

  • Toxicity Profiling: Addressing potential hepatotoxicity linked to diisobutylamine metabolites .

  • Structural Optimization: Replacing the diisobutyl group with less lipophilic amines to improve solubility.

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